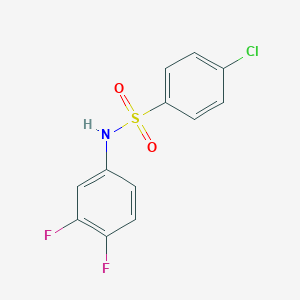
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating salt and water transport across epithelial cells in various organs, including the lungs, pancreas, and sweat glands. CFTR mutations can lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases associated with CFTR dysfunction.
Mecanismo De Acción
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide exerts its inhibitory effect on CFTR by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, thereby reducing the flow of chloride ions across the epithelial cell membrane. 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has been shown to be a potent and selective inhibitor of CFTR, with minimal off-target effects on other ion channels.
Biochemical and physiological effects
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and tissues. These effects include reducing CFTR-mediated chloride secretion, increasing the stability of CFTR protein, reducing inflammation and oxidative stress, and improving epithelial barrier function. 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has also been shown to have anti-tumor properties in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, with minimal off-target effects. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to its use. 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide is not a clinically approved drug, so its safety and efficacy in humans are not yet fully established. It can also be expensive to synthesize, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide. One area of focus is the development of more potent and selective CFTR inhibitors that can overcome the limitations of 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide. Another area of focus is the optimization of 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide for use in clinical trials, including the development of new formulations and delivery methods. Finally, there is ongoing research on the potential therapeutic applications of CFTR inhibitors, including in the treatment of CF and other diseases associated with CFTR dysfunction.
Métodos De Síntesis
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with chlorosulfonic acid to form 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide intermediate. The intermediate is then treated with sodium hydroxide to yield 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide. The synthesis method has been optimized to obtain high yields and purity of the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has been extensively studied in various scientific research applications, including in vitro and in vivo studies. In vitro studies have shown that 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide can inhibit CFTR-mediated chloride secretion in epithelial cells derived from the lungs, pancreas, and sweat glands of CF patients. In vivo studies have demonstrated that 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide can improve lung function and reduce inflammation in animal models of CF and other lung diseases.
Propiedades
Nombre del producto |
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H8ClF2NO2S |
Peso molecular |
303.71 g/mol |
Nombre IUPAC |
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-11(14)12(15)7-9/h1-7,16H |
Clave InChI |
TZYPGJJFRHWUOW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)Cl |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
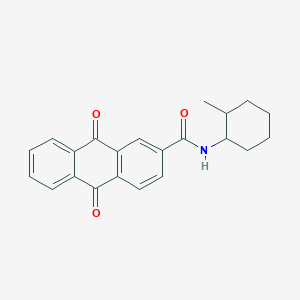
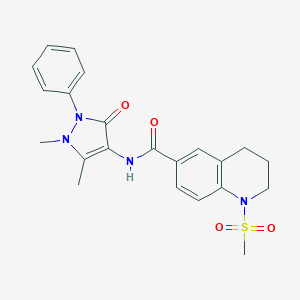
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)
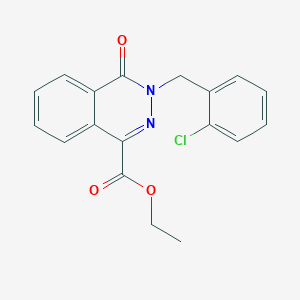
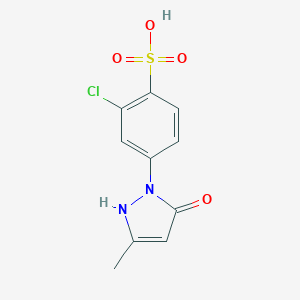
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
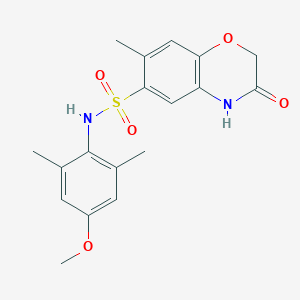
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)